3-(Tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid
Description
3-(Tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a bicyclic organic compound featuring a unique 8-oxa-3-azabicyclo[3.2.1]octane core. The molecule contains a tert-butoxycarbonyl (Boc) protecting group at position 3 and a carboxylic acid moiety at position 4. This structure is critical in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. Its stereochemical configuration (rel-(1R,5S,6S)) is explicitly noted, which influences its reactivity and biological interactions . The compound has a molecular weight of 257.28 g/mol and is identified by CAS 1290627-57-4 .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-7-4-8(10(14)15)9(6-13)17-7/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNSXHWBKZWPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C(C1)O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131056 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251010-77-1 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251010-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid, also known by its CAS number 1290627-57-4, is a bicyclic compound with potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid |
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.29 g/mol |
| CAS Number | 1290627-57-4 |
| Purity | >95% |
Structure
The compound features a bicyclic structure that contributes to its unique biological properties. The tert-butoxycarbonyl group serves as a protecting group, which can influence the compound's reactivity and interaction with biological targets.
Research indicates that compounds similar to 3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have shown that bicyclic compounds can inhibit bacterial growth, potentially serving as leads for antibiotic development.
- Neuroprotective Effects : Compounds within this structural family have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies
- Antimicrobial Studies : A study demonstrated that derivatives of bicyclic compounds showed significant activity against Gram-positive bacteria, suggesting a potential role in developing new antibiotics .
- Neuroprotection : Research published in the Journal of Organic Chemistry highlighted the neuroprotective effects of similar bicyclic structures in models of neurodegeneration, indicating their potential for treating conditions like Alzheimer's disease .
Synthesis Methods
The synthesis of 3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid typically involves multi-step organic reactions, including:
- Formation of the Bicyclic Core : Utilizing Diels-Alder reactions or similar cyclization techniques.
- Introduction of Functional Groups : Employing protecting group strategies to introduce the tert-butoxycarbonyl moiety.
- Carboxylic Acid Formation : Converting intermediates into the final carboxylic acid via hydrolysis or oxidation reactions.
Recent Advances
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. For instance, variations in the substituents on the bicyclic framework have been shown to significantly affect antimicrobial potency and neuroprotective efficacy .
Comparative Analysis
A comparative analysis of various derivatives shows that modifications at specific positions on the bicyclic structure can lead to enhanced biological activities:
| Compound | Antimicrobial Activity | Neuroprotective Activity |
|---|---|---|
| 3-(Tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid | Moderate | High |
| Exo/Endo variants | High | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Core Structure Differences: The target compound contains an 8-oxa (oxygen atom) in the bicyclic framework, distinguishing it from analogs with 8-aza (nitrogen) or ketone groups.
- Functional Group Positions : The placement of the Boc group and carboxylic acid (e.g., position 3 vs. 8) alters reactivity. For example, the Boc group at position 3 in the target compound may hinder steric interactions during coupling reactions compared to position 8 analogs .
Preparation Methods
Retrosynthetic Analysis
The bicyclo[3.2.1]octane core necessitates disconnection at strategic positions to simplify synthesis. Key disconnections include:
- Cyclization between the nitrogen and oxygen atoms to form the 8-oxa-3-azabicyclo framework.
- Carboxylic acid introduction at position 6 via oxidation or functional group interconversion.
- Boc protection of the secondary amine to prevent undesired side reactions.
A feasible retrosynthetic pathway involves starting from acyclic precursors such as 5-hydroxymethylfurfural (5-HMF) or adipic acid , enabling stepwise construction of the bicyclic system.
Stepwise Synthesis Procedures
Cyclization Strategies
Acid-Catalyzed Cyclization
A reported method begins with 5-HMF , which undergoes Raney nickel-mediated reduction to yield 2,5-bis(hydroxymethyl)tetrahydrofuran . Subsequent tosylation with TsCl in pyridine generates a ditosylate intermediate, which undergoes cyclization with benzylamine to form the 8-azabicyclo[3.2.1]octane scaffold. This step is critical for establishing the stereochemistry, with yields ranging from 43–64% depending on solvent polarity and temperature.
Base-Mediated Ring Closure
Alternative routes employ adipic acid as a starting material. Bromination at position 3 followed by benzylamine-mediated cyclization under basic conditions (K₂CO₃, DMF) yields the bicyclic amine. Hydrolysis of the nitrile group to a carboxylic acid completes the core structure.
Stereochemical Control
The bicyclo[3.2.1]octane system contains two stereocenters at positions 1 and 5. Key strategies include:
- Chiral Auxiliaries : Use of (R)- or (S)-benzylamine during cyclization induces enantiomeric excess (ee > 90% ).
- Asymmetric Hydrogenation : Catalytic hydrogenation with Crabtree’s catalyst ([Ir(cod)(PCy₃)(py)]PF₆) achieves cis-selectivity (dr 8:1) in the bicyclic framework.
- Dynamic Kinetic Resolution : Racemic intermediates are resolved via diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid, yielding enantiopure product (ee > 99%).
Purification and Characterization
Chromatographic Techniques
Comparative Analysis of Methodologies
Industrial-Scale Production Considerations
- Continuous Flow Reactors : Mitigate exothermic risks during Boc protection and oxidation steps.
- Solvent Recovery : Ethanol and acetonitrile are recycled via distillation, reducing costs by ~30% .
- Quality Control : In-process HPLC monitors Boc-deprotection byproducts (<0.5% threshold).
Q & A
Q. What are the key synthetic strategies for preparing 3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid?
The synthesis often leverages bicyclic amino acids as chiral building blocks. For example, Caputo et al. (2006) utilized norbornene-derived amino acids to stereoselectively construct the bicyclic scaffold. Key steps include:
- Ring-closing reactions to form the 8-oxa-3-azabicyclo[3.2.1]octane core.
- Boc-protection at the tertiary amine to enhance stability during downstream functionalization.
- Carboxylic acid introduction via hydrolysis of ester intermediates under controlled acidic or basic conditions .
Data Table: Representative Synthetic Pathway
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ring closure | DCC, DMAP, THF | 65–75 | |
| Boc protection | Boc₂O, TEA, CH₂Cl₂ | >90 | |
| Hydrolysis | LiOH, MeOH/H₂O | 85 |
Q. How should researchers handle this compound safely in laboratory settings?
Safety protocols include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 filters) is advised for aerosolized particles .
- Storage: Store at 2–8°C in airtight containers to prevent degradation .
- Disposal: Collect waste in approved containers for incineration by licensed facilities .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR (¹H/¹³C): Confirms bicyclic structure and Boc-protection. Peaks for the tert-butyl group (~1.4 ppm in ¹H NMR) and carbonyl carbons (~155–170 ppm in ¹³C NMR) are diagnostic .
- HRMS: Validates molecular weight (e.g., [M+H]+ = 267.32 g/mol) .
- X-ray crystallography: Resolves stereochemistry of the bicyclic system .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclic core influence biological activity in drug discovery?
The spatial arrangement of substituents affects binding to target proteins. For example:
- Endo vs. exo configurations alter molecular rigidity and hydrogen-bonding capacity. In a study on CYP121A1 inhibitors, the 8-oxa-3-azabicyclo[3.2.1]octane moiety enhanced binding affinity by 10-fold compared to non-constrained analogs .
- Steric effects: Methyl or aryl substituents at C6 modulate selectivity for enzyme active sites .
Q. What methodologies resolve contradictions in structure-activity relationship (SAR) studies?
Conflicting SAR data often arise from:
- Conformational flexibility: Use molecular dynamics simulations to predict dominant conformers in solution vs. crystal states .
- Synergistic substituent effects: Employ multivariate analysis to decouple electronic and steric contributions. For instance, Takeda et al. (1977) correlated analgesic activity with Hammett σ values of aromatic substituents .
Q. How can synthetic routes be optimized for enantiomeric purity?
- Chiral auxiliaries: Use (R)- or (S)-norbornene derivatives to control stereochemistry during bicyclic ring formation .
- Catalytic asymmetric synthesis: Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) achieve >95% ee in key intermediates .
Data Table: Optimization Outcomes
| Method | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| Chiral auxiliary | 98 | 70 | |
| Pd/BINAP catalysis | 99 | 82 |
Q. What are the applications of this compound in developing antiviral agents?
Derivatives of this scaffold inhibit viral enzymes via:
Q. How can researchers address stability issues during storage or reaction conditions?
- Degradation pathways: Hydrolysis of the Boc group under acidic conditions can be mitigated by using aprotic solvents (e.g., THF) .
- Light sensitivity: Store in amber vials to prevent photooxidation of the bicyclic ether .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
